2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a fluorobenzamido group and a phenyl group attached to a thiophene ring, making it a molecule of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is the vesicular trafficking between the endoplasmic reticulum and the Golgi apparatus . This process is crucial for the transport of proteins and lipids between these two organelles, which is essential for cellular function.
Mode of Action
This compound acts as a cell-permeable, reversible inhibitor of vesicular trafficking . It inhibits exocytosis with an IC50 of approximately 20 μM . It rapidly releases Arf1 from Golgi membranes, a mechanism of action similar to brefeldin A .
Biochemical Pathways
The inhibition of vesicular trafficking affects various biochemical pathways. By inhibiting exocytosis, the compound disrupts the normal transport of proteins and lipids between the endoplasmic reticulum and the Golgi apparatus . This can have downstream effects on various cellular processes, including protein synthesis and secretion, lipid metabolism, and cell signaling.
Pharmacokinetics
It is known to be soluble in dmso to 100 mm and in ethanol to 25 mm . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of vesicular trafficking by this compound can have various molecular and cellular effects. For example, it can disrupt the normal function of the endoplasmic reticulum and the Golgi apparatus, affecting protein synthesis and secretion, lipid metabolism, and cell signaling .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The compound likely interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound likely interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction, where 4-fluorobenzoic acid is reacted with an amine-functionalized thiophene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzamido group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, base such as sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: Another fluorobenzamido derivative with potential anti-inflammatory and antioxidant activities.
2-(4-Fluorobenzamido)propanoic acid:
Uniqueness
2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is unique due to the combination of the thiophene ring with both a fluorobenzamido and a phenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-13-8-6-12(7-9-13)17(23)21-18-14(16(20)22)10-15(24-18)11-4-2-1-3-5-11/h1-10H,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESNSXPJCQQSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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